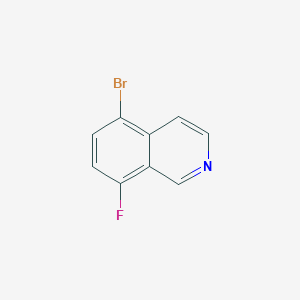

5-Bromo-8-fluoroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNWNPVURSCXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738967 | |

| Record name | 5-Bromo-8-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679433-94-4 | |

| Record name | 5-Bromo-8-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-8-fluoroisoquinoline chemical properties and structure

An In-Depth Technical Guide to 5-Bromo-8-fluoroisoquinoline: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated heterocyclic aromatic compound. As a disubstituted isoquinoline, its unique structural arrangement, featuring a bromine atom at the C5 position and a fluorine atom at the C8 position, makes it a valuable and versatile building block in synthetic organic chemistry. The strategic placement of these two distinct halogens provides orthogonal handles for sequential chemical modifications, such as cross-coupling reactions and nucleophilic substitutions. This guide offers a detailed examination of the chemical properties, structure, a proposed synthetic pathway, and the scientific applications of this compound, tailored for researchers and professionals in drug development and materials science.

Chemical Structure and Identification

The foundational structure of this compound consists of a fused benzene and pyridine ring system. The bromine atom on the benzene ring serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine atom significantly modulates the electronic properties of the molecule, influencing its reactivity, lipophilicity, and metabolic stability.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 679433-94-4[1][2] |

| Molecular Formula | C₉H₅BrFN[1][2] |

| Molecular Weight | 226.05 g/mol [3][1][2] |

| MDL Number | MFCD18447885[2] |

| SMILES | FC1=CC=C(Br)C2=C1C=NC=C2[2] |

Physicochemical Properties

The physicochemical properties of this compound are influenced by its aromatic core and halogen substituents. It typically presents as a solid at room temperature and exhibits moderate to high lipophilicity, a characteristic that is often desirable in medicinal chemistry for enhancing cell membrane permeability.[3]

Table 2: Physicochemical Data for this compound

| Property | Value |

| Physical Form | Solid |

| Purity (Typical) | ≥98%[1] |

| Storage | Store sealed in a dry, room temperature environment[2] |

| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. |

Note: Detailed quantitative data such as melting point, boiling point, and spectral analysis (NMR, IR) are not consistently published in publicly available databases and should be determined empirically for each batch.

Synthesis and Reactivity

Proposed Synthetic Pathway

While specific, detailed protocols for the synthesis of this compound are not widely published, a robust and scalable pathway can be designed based on established methods for the regioselective bromination of the isoquinoline scaffold.[4][5] The most logical approach involves the direct bromination of 8-fluoroisoquinoline.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 8-fluoroisoquinoline (1.0 eq).

-

Dissolution: Cool the flask in a dry ice/acetone bath to approximately -20°C. Slowly add concentrated sulfuric acid (96%) with stirring, ensuring the temperature does not exceed -15°C. Stir until the 8-fluoroisoquinoline is completely dissolved.

-

Bromination: Once a homogenous solution is achieved, add N-Bromosuccinimide (NBS) (1.1-1.3 eq) portion-wise over 30 minutes.

-

Causality Insight: Using NBS in a strong acid like H₂SO₄ is a proven method for the regioselective bromination of isoquinoline at the 5-position.[5] The sulfuric acid protonates the nitrogen atom of the isoquinoline ring, which deactivates the pyridine portion towards electrophilic attack. This directs the electrophilic brominating agent (generated from NBS) to the more electron-rich benzene ring. The 5-position is favored over the 8-position due to steric and electronic factors. Strict temperature control is critical to minimize the formation of isomeric byproducts.[4]

-

-

Reaction Monitoring: Maintain the reaction temperature between -20°C and -15°C and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

-

Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/toluene) to yield pure this compound.[4]

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity

The utility of this compound stems from the differential reactivity of its halogen substituents.

-

C5-Bromine: This position is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the straightforward introduction of alkyl, aryl, vinyl, or alkynyl groups, enabling the rapid generation of diverse chemical libraries.

-

C8-Fluorine: The fluorine atom is generally unreactive under cross-coupling conditions, providing a stable anchor. Its strong electron-withdrawing nature influences the pKa of the isoquinoline nitrogen and can be used to fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates.[3]

Applications in Research and Drug Development

Halogenated isoquinolines are pivotal intermediates in the synthesis of pharmacologically active compounds.[4][5][6] this compound is no exception and serves as a key building block for constructing more complex molecular architectures.

-

Medicinal Chemistry: The isoquinoline core is a privileged scaffold found in numerous natural products and synthetic drugs. The specific 5-bromo-8-fluoro substitution pattern allows medicinal chemists to explore structure-activity relationships (SAR) systematically. By modifying the C5 position via cross-coupling, libraries of compounds can be synthesized and screened for activity against various biological targets, such as kinases, proteases, and G-protein coupled receptors.

-

Organic Synthesis: Beyond pharmaceuticals, this compound is a valuable intermediate for the synthesis of novel materials and agrochemicals.[3] The defined substitution pattern provides a reliable starting point for multi-step synthetic sequences.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate care in a laboratory setting.

-

General Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid breathing dust, fumes, or vapors.[7] Wash hands and any exposed skin thoroughly after handling.[7]

-

Hazard Identification:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[2][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]

References

- 1. capotchem.com [capotchem.com]

- 2. 679433-94-4|this compound|BLD Pharm [bldpharm.com]

- 3. CAS 679433-94-4: 5-Bromo-8-fluoro-isoquinolina [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 6. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-8-fluoroisoquinoline

Abstract

This technical guide provides a comprehensive overview of synthetic pathways for 5-Bromo-8-fluoroisoquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the importance of this scaffold, this document offers a detailed exploration of viable synthetic strategies, grounded in established chemical principles and supported by authoritative literature. The guide is intended for researchers, scientists, and professionals in the field of drug development, providing both theoretical understanding and practical, step-by-step experimental insights. We will delve into retrosynthetic analysis, key synthetic transformations, and detailed protocols, elucidating the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of the this compound Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1][2] The specific substitution pattern of this compound imparts unique physicochemical properties that are highly sought after in modern drug design. The presence of a bromine atom at the C5 position provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the exploration of a broad chemical space.[3][4] The fluorine atom at the C8 position can significantly modulate the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This strategic halogenation makes this compound a valuable building block for the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of this compound reveals several potential disconnection points, leading to various synthetic strategies. The core isoquinoline ring system can be constructed through classical methods such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions.[2][5][6][7][8] The strategic introduction of the bromo and fluoro substituents is a critical aspect of the synthesis design. These substituents can be introduced either before or after the formation of the isoquinoline core.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Key retrosynthetic disconnections for this compound.

Synthetic Pathway I: Construction from a Pre-functionalized Phenethylamine Derivative (Bischler-Napieralski Approach)

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[9][10][11] This pathway involves the synthesis of a suitably substituted phenethylamine precursor bearing the bromo and fluoro groups.

Synthesis of the Key Intermediate: 2-(2-Bromo-5-fluorophenyl)ethan-1-amine

The synthesis of this key intermediate is crucial for the success of the Bischler-Napieralski approach. A plausible route starts from commercially available 2-bromo-5-fluorobenzaldehyde.

Diagram 2: Synthesis of 2-(2-Bromo-5-fluorophenyl)ethan-1-amine

References

- 1. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]

- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

CAS number and IUPAC name for 5-Bromo-8-fluoroisoquinoline.

An In-depth Technical Guide to 5-Bromo-8-fluoroisoquinoline

This guide provides an in-depth technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical data, proven synthetic methodologies, and strategic applications, grounding all claims in authoritative references.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted isoquinoline, a structural motif found in numerous pharmacologically active compounds. The strategic placement of bromine and fluorine atoms on the isoquinoline core imparts unique chemical reactivity and physical properties, making it a valuable intermediate for targeted synthesis.

The bromine atom at the C5 position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity. The electron-withdrawing fluorine atom at the C8 position modulates the electronic properties of the aromatic system, influencing its reactivity and potential for biological interactions. This halogen substitution pattern typically increases lipophilicity, a key parameter in drug design influencing cell membrane permeability.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 679433-94-4 | [2][3][4] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₉H₅BrFN | [2][4] |

| Molecular Weight | 226.05 g/mol | [2][4] |

| Appearance | White to brown solid (typical) | [5] |

| Storage | Sealed in a dry, room temperature environment | [2] |

Synthesis and Mechanistic Considerations

The synthesis of specifically substituted isoquinolines requires a robust and regioselective strategy. While a direct, one-pot synthesis for this compound is not prominently documented, a logical synthetic pathway can be constructed based on established methods for halogenating the isoquinoline scaffold.[6][7] The key challenge lies in controlling the position of the halogen substituents.

A common and effective approach involves the bromination of isoquinoline in a strong acid, such as concentrated sulfuric acid, using N-Bromosuccinimide (NBS) as the brominating agent.[7] This method is known to favor bromination at the C5 position.[6][8] To achieve the desired 5-bromo-8-fluoro substitution, the synthesis would likely begin with a pre-fluorinated isoquinoline precursor.

Experimental Protocol: A Proposed Synthetic Workflow

This protocol is a representative, multi-step procedure derived from established methodologies for preparing halogenated isoquinolines.[7]

Step 1: Synthesis of 8-Fluoroisoquinoline (Precursor)

-

This step is non-trivial and would likely involve a multi-step sequence starting from a commercially available fluorinated benzene derivative, followed by cyclization to form the isoquinoline ring system. For the purpose of this guide, we assume 8-fluoroisoquinoline is available as a starting material.

Step 2: Regioselective Bromination of 8-Fluoroisoquinoline

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet, charge concentrated sulfuric acid (96%). Cool the flask to 0°C in an ice bath.

-

Substrate Addition: Slowly add 8-fluoroisoquinoline (1.0 equivalent) to the stirred acid, ensuring the internal temperature remains below 25°C. The fluorine at C8 deactivates the ring, but the C5 position remains the most favorable site for electrophilic attack.

-

Cooling: Cool the resulting solution to approximately -25°C using a dry ice-acetone bath.

-

Brominating Agent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the internal temperature between -25°C and -20°C. Strict temperature control is paramount to suppress the formation of undesired isomers.[7]

-

Reaction Monitoring: Stir the reaction mixture at this temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The acidic solution is then slowly neutralized to a pH of ~9 using an aqueous ammonia solution (25%), keeping the temperature below 25°C.

-

Extraction: Extract the aqueous suspension with a suitable organic solvent, such as dichloromethane or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified via fractional distillation under reduced pressure or column chromatography on silica gel to yield pure this compound.[7]

Applications in Drug Discovery and Advanced Synthesis

Halogenated heterocyclic compounds are cornerstones of modern drug development.[9] this compound is not merely an inert scaffold but an active participant in molecular construction, serving as a key intermediate for building complex, pharmacologically relevant molecules.[6][8]

-

Scaffold for Bioactive Molecules: The isoquinoline core is a privileged structure in medicinal chemistry, forming the basis for numerous approved drugs.

-

Synthetic Handle for Diversification: The C5-bromo substituent is a powerful tool for chemists. It allows for the precise introduction of new functional groups through metal-catalyzed cross-coupling reactions. This enables the rapid generation of diverse compound libraries for high-throughput screening.[7]

-

Modulation of Pharmacokinetics: The fluorine atom at C8 can significantly enhance metabolic stability and improve binding affinity to biological targets by participating in hydrogen bonding or other non-covalent interactions.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, this compound requires careful handling in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Hazard Summary (based on related compounds):

-

May cause skin, eye, and respiratory irritation.[5]

-

May be harmful if swallowed or in contact with skin.[10]

References

- 1. CAS 679433-94-4: 5-Bromo-8-fluoro-isoquinolina [cymitquimica.com]

- 2. This compound - CAS:679433-94-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. 679433-94-4|this compound|BLD Pharm [bldpharm.com]

- 4. capotchem.com [capotchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

molecular weight and formula of 5-Bromo-8-fluoroisoquinoline.

An In-depth Technical Guide to 5-Bromo-8-fluoroisoquinoline: A Core Scaffold for Modern Drug Discovery

Core Physicochemical Properties

This compound is a halogenated aromatic heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. Its structural rigidity, combined with the specific electronic properties conferred by the bromine and fluorine substituents, makes it a versatile intermediate for synthesizing complex molecular architectures. The key identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 679433-94-4 | [1] |

| Molecular Formula | C₉H₅BrFN | [1][2] |

| Molecular Weight | 226.05 g/mol | [1][2] |

| SMILES | FC1=CC=C(Br)C2=C1C=NC=C2 | [1] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [2] |

| LogP | 3.1364 | [2] |

Synthesis and Mechanistic Considerations

The synthesis of substituted isoquinolines like this compound requires precise control of regioselectivity. The synthetic strategy often involves the bromination of a pre-existing isoquinoline core. Bromoisoquinoline derivatives are recognized as pivotal intermediates in the creation of pharmaceutical compounds.[3][4]

The Challenge of Regioselective Bromination

Direct electrophilic bromination of the isoquinoline ring can yield a mixture of products due to the competing reactivity of different positions. Achieving high selectivity for the C-5 position is a significant synthetic challenge. The methodology must overcome the tendency for substitution at other sites, such as C-8.

Mechanistic Rationale for Controlled Bromination

A proven strategy for achieving high regioselectivity involves performing the bromination in a strong acid, such as concentrated sulfuric acid, at low temperatures.[3][5] This approach is foundational for producing 5-bromo substituted isoquinolines and can be adapted for fluorinated analogs.

-

Role of Sulfuric Acid: The strong acid serves a dual purpose. It acts as a solvent and, more importantly, as a directing group. The isoquinoline nitrogen is protonated, forming an isoquinolinium salt. This deactivates the heterocyclic ring towards electrophilic attack, thereby favoring substitution on the carbocyclic (benzene) ring.

-

Role of Low Temperature: Conducting the reaction at temperatures between -30°C and -15°C is crucial.[3] This reduces the reaction rate and enhances the kinetic selectivity for the thermodynamically favored 5-position, suppressing the formation of undesired isomers like 8-bromoisoquinoline.[5]

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is frequently used as the brominating agent in this process.[3] It is a reliable source of electrophilic bromine that is easier and safer to handle than elemental bromine.

Synthetic Workflow Diagram

The following diagram illustrates the key transformation in the synthesis of a 5-bromo-substituted isoquinoline core, which is a precursor to the title compound.

Caption: Key step of regioselective bromination.

Illustrative Experimental Protocol for Regioselective Bromination

The following protocol is adapted from a well-established procedure for the synthesis of 5-bromoisoquinoline and illustrates the critical parameters required for this transformation.[5] This protocol serves as a self-validating system due to its publication in a rigorous source like Organic Syntheses.

-

Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, an internal thermometer, and an addition funnel under a nitrogen atmosphere.

-

Acid Charge and Cooldown: Charge the flask with concentrated sulfuric acid (96%) and cool the vessel to 0°C in an ice bath.

-

Substrate Addition: Slowly add the isoquinoline precursor to the stirred acid, ensuring the internal temperature does not exceed 30°C.

-

Deep Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.

-

Brominating Agent Addition: Add N-Bromosuccinimide (NBS) in portions to the vigorously stirred solution. Meticulous temperature control is essential; maintain the internal temperature between -26°C and -22°C.

-

Causality Insight: Strict temperature control at this stage is paramount to ensure high regioselectivity and prevent the formation of isomeric byproducts that are difficult to separate.[5]

-

-

Reaction Stirring: Stir the suspension for 2 hours at -22°C, followed by 3 hours at -18°C.

-

Quenching: Pour the homogeneous reaction mixture onto crushed ice in a separate large flask.

-

Neutralization: Adjust the pH of the mixture to 9.0 using 25% aqueous ammonia, while maintaining the temperature below 25°C with an ice bath.

-

Extraction and Workup: Extract the resulting alkaline suspension with diethyl ether. The combined organic phases are then washed with 1M NaOH and water, dried over anhydrous MgSO₄, filtered, and concentrated to yield the crude product.

-

Purification: The crude solid can be purified by fractional distillation under reduced pressure or column chromatography to yield the pure 5-bromoisoquinoline intermediate.[5]

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is highly valued in drug discovery for the distinct advantages offered by its functional groups.

-

The Bromo Group as a Synthetic Handle: The bromine atom at the C-5 position is not merely a substituent but a versatile functional handle. It is an ideal participant in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the straightforward introduction of diverse aryl, alkyl, or amino groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

The Fluoro Group's Role in Modulating Pharmacokinetics: The fluorine atom at C-8 is a bioisostere for a hydrogen atom but possesses vastly different electronic properties. Its inclusion can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups and improve binding affinity to target proteins through favorable electrostatic interactions.

-

The Isoquinoline Core: The isoquinoline nucleus is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active compounds.[5] Its rigid bicyclic structure is ideal for orienting substituents in three-dimensional space to optimize interactions with biological targets.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care in a laboratory setting.

| Hazard Type | GHS Information | Precautionary Measures |

| Pictogram | GHS07 (Exclamation Mark) | N/A |

| Signal Word | Warning | N/A |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.[6]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

-

Incompatibilities: Keep away from strong oxidizing agents.[6]

References

- 1. 679433-94-4|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 4. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.com [fishersci.com]

Fundamental Reactivity of the Bromine Atom in 5-Bromo-8-fluoroisoquinoline: A Synthetic Chemist's Guide

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Strategic functionalization of this framework is critical for the development of novel therapeutics. 5-Bromo-8-fluoroisoquinoline stands out as a highly versatile building block, offering a reactive handle for diversification at the C5 position. This guide provides an in-depth analysis of the fundamental reactivity of the C5 bromine atom, governed by the unique electronic landscape of the molecule. We will explore the primary synthetic transformations, focusing on palladium-catalyzed cross-coupling reactions, and provide field-proven protocols tailored for researchers in drug development.

The Electronic Profile: Why the C5-Bromine is a Versatile Synthetic Handle

The reactivity of the C-Br bond in this compound is a direct consequence of the electronic interplay between the aromatic system, the heterocyclic nitrogen, and the fluorine substituent.

-

Inductive Effects: Both the nitrogen atom and the highly electronegative fluorine atom at C8 exert strong electron-withdrawing inductive effects (-I).[3] This polarization depletes electron density from the carbocyclic ring, making the C5 carbon atom more electrophilic and thus more susceptible to the initial oxidative addition step in palladium-catalyzed cycles.

-

Regioselectivity: The position of the bromine at C5 is crucial. It is sufficiently removed from the nitrogen to avoid complex coordination effects that can sometimes hinder catalysis, yet it is electronically activated by the distal fluorine. This balance makes the C5-Br bond a predictable and reliable site for functionalization over other positions.

Core Synthetic Transformations: A Practical Guide

The C5 bromine atom is an ideal launching point for introducing molecular complexity. Its utility is most profoundly realized through transition-metal-catalyzed cross-coupling reactions, which offer broad functional group tolerance and reliable scalability.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern medicinal chemistry for forging new C-C, C-N, and C-O bonds. They all proceed through a similar catalytic cycle, which is fundamental to understanding and troubleshooting these transformations.

Diagram: The Palladium Cross-Coupling Catalytic Cycle

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[4]

The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl or vinyl-aryl structures.[5][6] It involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, under basic conditions.[4][7]

Protocol: Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale & Field Insights |

| Aryl Halide | This compound (1.0 equiv) | The substrate for functionalization. |

| Boronic Acid | Aryl/Vinylboronic Acid (1.2-1.5 equiv) | A slight excess drives the reaction to completion. Ensure high purity as boronic acids can degrade. |

| Pd Catalyst | Pd(dppf)Cl2 (2-5 mol%) | Dppf is a robust ligand that promotes efficient oxidative addition and reductive elimination.[8] |

| Base | K2CO3 or Cs2CO3 (2.0-3.0 equiv) | Essential for activating the boronic acid to form a boronate complex, facilitating transmetalation.[6] |

| Solvent | 1,4-Dioxane / H2O (4:1) or DME / H2O | The aqueous phase is critical for the base's function and the transmetalation step. Degassing is mandatory. |

| Temperature | 80-100 °C | Provides the necessary energy to overcome activation barriers in the catalytic cycle. |

Step-by-Step Methodology:

-

To a flame-dried flask, add this compound, the boronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the palladium catalyst.

-

Add the previously degassed solvent mixture via cannula or syringe.

-

Heat the mixture with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool to room temperature and dilute with Ethyl Acetate.

-

Wash with water and brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4.

-

Concentrate under reduced pressure and purify the residue by flash column chromatography.

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in drug discovery.[9] This reaction couples the aryl bromide with a terminal alkyne, uniquely requiring both palladium and copper(I) catalysis.[10]

Protocol: Sonogashira Coupling

| Parameter | Condition | Rationale & Field Insights |

| Aryl Halide | This compound (1.0 equiv) | The C-Br bond is highly reactive under these conditions. |

| Alkyne | Terminal Alkyne (1.1-1.3 equiv) | The coupling partner. Can be aliphatic or aromatic. |

| Pd Catalyst | Pd(PPh3)2Cl2 (1-3 mol%) | A standard and effective catalyst for this transformation. |

| Cu(I) Co-catalyst | CuI (2-5 mol%) | Crucial for forming the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. |

| Base/Solvent | Triethylamine (TEA) or Diisopropylamine (DIPA) | The amine acts as both the base to deprotonate the alkyne and often as the solvent. Anhydrous conditions are key. |

| Temperature | Room Temperature to 60 °C | Often proceeds efficiently without significant heating, minimizing side reactions like Glaser coupling.[10] |

Step-by-Step Methodology:

-

Add this compound, Pd(PPh3)2Cl2, and CuI to a dry flask under an inert atmosphere.

-

Add anhydrous amine (e.g., TEA) and the terminal alkyne via syringe.

-

Stir the reaction at the designated temperature for 2-12 hours. Monitor progress by TLC.

-

Once complete, dilute the mixture with a solvent like Ethyl Acetate and filter through a pad of Celite to remove catalyst residues.

-

Wash the filtrate with saturated aqueous NH4Cl and brine.

-

Dry the organic layer, concentrate, and purify by flash chromatography.

This reaction is a powerful tool for synthesizing aryl amines, a common motif in pharmaceuticals.[11][12] It couples the aryl bromide with a primary or secondary amine using a specialized palladium catalyst system with bulky, electron-rich phosphine ligands.[13]

Protocol: Buchwald-Hartwig Amination

| Parameter | Condition | Rationale & Field Insights |

| Aryl Halide | This compound (1.0 equiv) | An excellent substrate for this coupling. |

| Amine | Primary or Secondary Amine (1.1-1.2 equiv) | A wide range of amines can be used. |

| Pd Pre-catalyst | Pd2(dba)3 or a G3/G4 Precatalyst (1-2 mol%) | Air-stable precatalysts simplify reaction setup. |

| Ligand | XPhos, RuPhos, or BrettPhos (2-4 mol%) | Bulky, electron-rich ligands are essential for promoting the reductive elimination step, which is often rate-limiting.[14][15] |

| Base | NaOt-Bu or LHMDS (1.3-1.5 equiv) | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate catalyst turnover.[15] |

| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous, non-protic solvents are critical for success. Rigorous degassing is required. |

| Temperature | 90-110 °C | Higher temperatures are generally needed to drive the C-N bond formation. |

Step-by-Step Methodology:

-

Inside a glovebox, charge a vial or flask with the aryl bromide, amine, base, palladium precatalyst, and ligand.

-

Add anhydrous, degassed solvent. Seal the vessel tightly.

-

Remove from the glovebox and place in a preheated oil bath or heating block.

-

Stir vigorously for 12-24 hours. Monitor by LC-MS.

-

Cool to room temperature, carefully quench with water, and extract with an organic solvent.

-

Wash the organic phase with brine, dry, concentrate, and purify via chromatography.

Lithium-Halogen Exchange

An alternative to palladium catalysis is the use of organolithium reagents to generate a potent nucleophile at the C5 position. This classic organometallic transformation allows for subsequent quenching with various electrophiles.

Workflow: Lithiation and Electrophilic Quench

-

Lithiation: Dissolve this compound in an anhydrous ethereal solvent (e.g., THF, Et2O) under Argon.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of n-butyllithium (1.1 equiv). The bromine-lithium exchange is typically very fast at this temperature.[16]

-

Electrophilic Quench: After a short stirring period (5-15 min), add an electrophile (e.g., CO2, DMF, an aldehyde).

-

Allow the reaction to slowly warm to room temperature before aqueous workup.

Causality: The choice of a very low temperature (-78 °C) is critical to prevent the highly reactive 5-lithioisoquinoline intermediate from undergoing side reactions, such as reaction with the solvent or elimination to form an aryne.[17][18]

Strategic Synthesis Workflow

The reactivity of the C5-bromine enables a divergent approach to a library of analogues from a single advanced intermediate.

Diagram: Synthetic Diversification Pathways

Caption: Divergent synthetic routes from this compound.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. ias.ac.in [ias.ac.in]

- 15. jk-sci.com [jk-sci.com]

- 16. researchgate.net [researchgate.net]

- 17. Sciencemadness Discussion Board - lithiation of 8-bromoquinoline - Powered by XMB 1.9.11 [sciencemadness.org]

- 18. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Strategic Synthesis of 5-Bromo-8-fluoroisoquinoline: A Keystone Scaffold for Modern Medicinal Chemistry

Introduction: The Imperative for Functionalized Heterocycles in Drug Discovery

In the landscape of contemporary drug discovery, the isoquinoline framework stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1] Its rigid bicyclic structure provides a well-defined orientation for appended functional groups to interact with biological targets. However, the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles necessitates the exploration of intricately functionalized derivatives.[2][3] The strategic introduction of halogen atoms, particularly fluorine, has emerged as a powerful tool in medicinal chemistry to modulate a molecule's electronic properties, metabolic stability, and binding affinity.[2][4] This guide elucidates the key scientific principles and practical methodologies behind the synthesis of 5-Bromo-8-fluoroisoquinoline, a valuable and versatile building block for the development of next-generation pharmaceuticals.

While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis is a logical and elegant extension of established organohalogen chemistry. The strategic placement of both a bromine and a fluorine atom on the isoquinoline core offers orthogonal points for further chemical modification, making it a highly sought-after intermediate. This guide will detail the most plausible and scientifically sound synthetic pathway, beginning with the parent isoquinoline molecule.

Retrosynthetic Analysis: A Logic-Driven Approach to this compound

A retrosynthetic analysis of this compound suggests a multi-step pathway originating from isoquinoline. The disconnection of the carbon-fluorine bond points towards a diazonium salt intermediate, accessible from an 8-aminoisoquinoline derivative. This, in turn, can be derived from the reduction of an 8-nitroisoquinoline. The bromo and nitro functionalities can be introduced onto the isoquinoline backbone through electrophilic aromatic substitution. This leads to a logical forward synthesis as depicted below.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 5-Bromo-8-fluoroisoquinoline

For Research, Scientific, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: 5-Bromo-8-fluoroisoquinoline is a halogenated aromatic heterocyclic compound of significant interest to the medicinal chemistry and drug development community. Its unique substitution pattern offers a versatile scaffold for the synthesis of novel molecular entities targeting a range of biological pathways. Isoquinoline derivatives, as a class, exhibit diverse pharmacological activities, including potential neuroprotective and antitumor effects[1]. The incorporation of bromine and fluorine atoms can critically modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this intermediate a valuable building block. However, as with many halogenated aromatics, this chemical potential is accompanied by specific handling requirements to ensure personnel safety and experimental integrity.

This guide provides an in-depth, experience-driven framework for the safe handling, storage, and emergency management of this compound. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound (CAS No. 679433-94-4), this document synthesizes data from structurally analogous compounds—such as 8-Bromo-5-fluoroisoquinoline and other brominated isoquinolines—and established protocols for halogenated organic compounds. This approach provides a robust, precautionary framework for risk mitigation.

Hazard Identification & Risk Assessment: A Proactive Stance

The primary route to safety in the laboratory is a comprehensive understanding of the potential hazards. Based on data from closely related analogs, this compound should be treated as a hazardous substance.

GHS Classification (Anticipated)

The Globally Harmonized System (GHS) classifications for analogous compounds consistently indicate the following hazards. It is prudent to assume this compound falls under the same categories.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific target organ toxicity — Single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

This table is synthesized from data for structurally similar compounds. Always consult the specific SDS provided by the supplier upon purchase.

The "Why" Behind the Hazards: Mechanistic Insights

The anticipated hazards are rooted in the compound's chemical nature. Halogenated aromatic compounds can interfere with biological processes upon exposure. Skin and eye irritation likely stem from the compound's ability to disrupt cell membranes and proteins. If inhaled, the fine particulate nature of the solid can cause mechanical and chemical irritation to the respiratory tract. Ingestion can lead to systemic toxicity, a known characteristic of some halogenated organic molecules.

The Self-Validating Safety Protocol: From Storage to Disposal

A robust safety protocol is a closed-loop system where each step validates the safety of the next. This workflow minimizes exposure and mitigates risk at every stage of the compound's lifecycle in the laboratory.

Caption: A closed-loop workflow for handling this compound.

Receipt and Storage: The First Line of Defense

-

Verification: Upon receipt, verify the container's integrity. Ensure the supplier's label is intact and legible.

-

Storage Environment: Store the compound in a tightly closed, original container in a cool, dry, and well-ventilated area[2]. It should be kept away from incompatible materials, particularly strong oxidizing agents, which could lead to vigorous, exothermic reactions.

-

Segregation: Store in a cabinet designated for toxic or irritant solids. Do not store alphabetically. Segregate from acids, bases, and oxidizers to prevent accidental reactions[3]. Larger bottles should be stored on lower shelves to minimize the hazard from a fall[3].

Engineering Controls and Personal Protective Equipment (PPE): A Non-Negotiable Barrier

All handling of this compound solid must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |

| Eye Protection | Chemical safety goggles and a face shield | Goggles prevent dust from entering the eyes. A face shield provides an additional layer of protection against splashes during solution preparation. |

| Body Protection | Fully buttoned laboratory coat and appropriate street clothing (long pants, closed-toe shoes) | Protects skin from accidental contact and prevents contamination of personal clothing. |

Step-by-Step Handling Protocol

-

Preparation: Before retrieving the compound, ensure the fume hood is operational, the work area is de-cluttered, and all necessary equipment (spatulas, weigh boats, glassware) is inside the hood.

-

Don PPE: Equip yourself with the full PPE ensemble described above.

-

Weighing: Carefully weigh the required amount of the solid in a disposable weigh boat or directly into the reaction vessel inside the fume hood. Avoid creating dust. Use gentle movements.

-

Transfer and Dissolution: If making a solution, add the solvent to the solid slowly to prevent splashing. Cap the vessel before removing it from the fume hood.

-

Post-Handling: After use, securely close the primary container. Wipe down the spatula and any surfaces within the hood with a damp cloth or towel, which should then be disposed of as hazardous waste.

-

Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after completing the task.

Emergency Procedures: Rapid and Correct Response

Preparedness is paramount. All personnel working with this compound must be aware of these procedures and the location of emergency equipment.

Caption: Decision-making flowchart for emergency response.

In Case of Personnel Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention and provide the SDS or chemical label if available.

In Case of a Spill

-

Small Spill (inside a fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or spill pillows. Carefully scoop the material into a labeled, sealable container for hazardous waste disposal. Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

-

Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and your supervisor. If the spill is significant or involves volatile solvents, evacuate the entire lab and contact your institution's Environmental Health & Safety (EHS) department or emergency response team. Prevent entry into the area until it has been declared safe.

Waste Management and Disposal

Proper disposal is a critical component of the chemical lifecycle, essential for environmental protection and regulatory compliance.

-

Segregation is Key: All waste containing this compound, including contaminated PPE, weigh boats, absorbent materials, and solvent rinsates, must be collected as halogenated organic waste.

-

Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

-

Procedure: Keep the waste container closed except when adding waste. Store the container in a designated satellite accumulation area until it is collected by EHS for final disposal. Do not dispose of this chemical down the drain or in regular trash.

Conclusion

This compound is a valuable tool for chemical innovation, but its potential hazards demand a culture of safety and preparedness. By understanding the causality behind the risks and implementing a self-validating system of controls—from proactive storage and diligent handling to prepared emergency response—researchers can confidently and safely leverage its synthetic potential. This guide serves as a foundational document, but it must be supplemented by institutional protocols and, most importantly, the specific Safety Data Sheet provided by the chemical supplier.

References

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-8-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic compounds with significant pharmacological activities.[1] In the landscape of drug discovery, functionalized isoquinolines are integral to the development of novel therapeutics, demonstrating a wide array of biological effects including anticancer, antimicrobial, and central nervous system-modulating properties.[2][3] The ability to strategically introduce diverse molecular fragments onto the isoquinoline skeleton is therefore of paramount importance for medicinal chemists exploring structure-activity relationships (SAR).

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the realm of carbon-carbon bond formation, prized for its operational simplicity, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[4][5] This palladium-catalyzed reaction has become an indispensable tool in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures.[6] This guide provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 5-Bromo-8-fluoroisoquinoline, a key intermediate for the synthesis of novel isoquinoline-based drug candidates. We will delve into the mechanistic underpinnings of this transformation and provide a step-by-step guide to empower researchers in their synthetic endeavors.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle can be broken down into three key elementary steps:

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square-planar Pd(II) intermediate. This is often the rate-determining step of the reaction.[7]

-

Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The halide or other leaving group on the palladium is displaced by the organic group from the boronate.[8]

-

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new carbon-carbon bond in the desired product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a variety of arylboronic acids. The isoquinoline substrate is electron-deficient due to the nitrogen atom and the fluorine substituent, which can influence its reactivity. The choice of a suitable catalyst system is therefore critical for achieving high yields.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥95% | Commercially Available | Store in a cool, dry place. |

| Arylboronic Acid | ≥97% | Commercially Available | Store according to supplier's recommendations. |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | Air-stable, but should be handled in a glovebox or under inert atmosphere for best results. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered and dried before use. |

| 1,4-Dioxane | Anhydrous | Commercially Available | Degas before use. |

| Water | Deionized | In-house | Degas before use. |

| Reaction Vessel | Schlenk flask or microwave vial | --- | Must be oven-dried before use. |

| Inert Gas | Argon or Nitrogen | High Purity | --- |

Safety Precautions

-

This compound (CAS: 1378874-27-1): The toxicological properties of this specific compound have not been fully investigated.[9] Similar brominated aromatic compounds can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1][5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

-

Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood and away from ignition sources.

-

Bases: Potassium carbonate is an irritant. Avoid contact with skin and eyes.

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered, anhydrous potassium carbonate (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the reaction vessel with a rubber septum or cap. Evacuate the vessel and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 equiv.). Subsequently, add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v), via syringe. The final concentration of the this compound should be approximately 0.1-0.2 M.

-

Reaction: Place the sealed reaction vessel in a preheated oil bath or microwave reactor. Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific arylboronic acid used and should be determined by monitoring the reaction progress.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Take small aliquots from the reaction mixture at regular intervals to assess the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-8-fluoroisoquinoline derivative.

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Data Presentation: A Comparative Overview of Reaction Conditions

The choice of catalyst, base, and solvent system is paramount for the success of the Suzuki-Miyaura coupling. The following table provides a summary of typical conditions that can be adapted for the coupling of this compound with various arylboronic acids, based on literature precedents for similar heteroaromatic bromides.

| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Typical Yield (%) |

| Pd(PPh₃)₄ (3-5) | PPh₃ (internal) | K₂CO₃ (2-3) | Toluene/Ethanol/H₂O | 90-100 | 12-24 | 70-90 |

| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 80-100 | 8-16 | 85-95 |

| Pd₂(dba)₃ (1-3) | XPhos (2-6) | Cs₂CO₃ (2) | THF/H₂O | 60-80 | 12-18 | 80-95 |

| Pd(dppf)Cl₂ (3-5) | dppf (internal) | Na₂CO₃ (2-3) | DMF/H₂O | 90-110 | 10-20 | 75-92 |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use a fresh batch of catalyst. |

| Insufficiently strong base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. | |

| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |

| Protodeboronation of Boronic Acid | Presence of excess water or protic solvents | Use anhydrous solvents and a freshly dried base. Consider using a boronic ester (e.g., pinacol ester) which is more stable. |

| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |

| Pd(II) precatalyst reduction issues | Use a Pd(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction of the Pd(II) precatalyst. | |

| Formation of Side Products | Reaction temperature too high | Lower the reaction temperature and monitor the reaction closely. |

| Incorrect stoichiometry | Carefully control the stoichiometry of the reagents, especially the boronic acid. |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of a diverse range of 5-aryl-8-fluoroisoquinoline derivatives. A thorough understanding of the reaction mechanism, careful selection of the catalyst system and reaction conditions, and meticulous experimental technique are essential for achieving high yields and purity. The protocol and insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and development, facilitating the exploration of the chemical space around the privileged isoquinoline scaffold.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chemscene.com [chemscene.com]

Application Note: A Step-by-Step Guide to the Synthesis of 5-amino-8-fluoroisoquinoline via Palladium-Catalyzed C-N Cross-Coupling

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-amino-8-fluoroisoquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. The described method transforms the readily available precursor, 5-bromo-8-fluoroisoquinoline, into the desired primary amine using a modern Buchwald-Hartwig amination protocol.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the transformation.

Introduction and Scientific Context

Isoquinoline scaffolds functionalized with amino groups are privileged structures in drug discovery, exhibiting a wide range of biological activities.[2] The specific target of this protocol, 5-amino-8-fluoroisoquinoline, combines the isoquinoline core with a primary amine for further derivatization and a fluorine atom, a common bioisostere used to modulate pharmacokinetic and pharmacodynamic properties.

Traditional methods for installing an amino group onto an aromatic ring can be harsh or lack functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized C-N bond formation, allowing for the synthesis of aryl amines under milder conditions with broad substrate scope.[1][3] This reaction is particularly effective for coupling aryl halides with various nitrogen nucleophiles.[1]

This protocol employs a state-of-the-art Buchwald-Hartwig system using a stable ammonia surrogate, ammonium sulfate, to overcome the challenges of handling gaseous ammonia and to minimize the formation of diarylamine byproducts.[4][5] The choice of a sterically hindered biarylphosphine ligand is critical to promote the catalytic cycle efficiently, especially with a potentially coordinating heterocyclic substrate like isoquinoline.

Reaction Scheme

(Self-generated image, not from search results)

Figure 1: Palladium-catalyzed amination of this compound using ammonium sulfate as the ammonia source.

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and adapting the protocol.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound to form a Pd(II) complex.[3][6]

-

Amine Coordination & Deprotonation: The ammonia, generated in situ from ammonium sulfate, coordinates to the Pd(II) center. The strong base (NaOtBu) deprotonates the coordinated ammonia to form a palladium amido complex.[3]

-

Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the 5-amino-8-fluoroisoquinoline product is released, regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][6]

The use of bulky, electron-rich phosphine ligands accelerates the rates of both oxidative addition and reductive elimination, which are often the rate-limiting steps of the cycle.[1]

Safety and Hazard Management

Utmost priority must be given to safety. This protocol involves hazardous materials and requires handling in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and nitrile gloves.[7][8]

-

Chemical Fume Hood: All operations, including reagent weighing and reaction setup, must be performed in a certified chemical fume hood to avoid inhalation of volatile solvents and reagents.[8][9]

-

Inert Atmosphere: The palladium catalyst is air-sensitive. The reaction must be set up under an inert atmosphere (Nitrogen or Argon).[8]

-

Reagent-Specific Hazards:

-

This compound: Assumed to be an irritant and potentially harmful if ingested or inhaled. Handle with care.[10]

-

Palladium Catalysts: Can be toxic and are potent sensitizers. Avoid skin contact and inhalation.

-

Sodium tert-butoxide (NaOtBu): A strong, corrosive base that is highly reactive with water. Handle in a dry environment and prevent contact with skin and eyes.

-

1,4-Dioxane: A flammable liquid and a suspected carcinogen. Use only in a well-ventilated fume hood.

-

-

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled containers according to institutional and local regulations.

Materials and Equipment

Reagents and Chemicals

| Reagent/Chemical | Grade | Supplier | Notes |

| This compound | >97% | Commercially Available | Starting Material |

| (tBuXPhos) Pd G3 Palladacycle | Catalyst Grade | Commercially Available | Pre-catalyst |

| tBuXPhos | Ligand Grade | Commercially Available | Ligand |

| Ammonium Sulfate ((NH₄)₂SO₄) | ACS Reagent, ≥99.0% | Commercially Available | Ammonia Source |

| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Base |

| Anhydrous 1,4-Dioxane | ≥99.8%, DriSolv | Commercially Available | Solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For work-up/chromatography |

| Hexanes | ACS Grade | Commercially Available | For chromatography |

| Deionized Water | Lab Grade | - | For work-up |

| Brine (Saturated NaCl) | Lab Prepared | - | For work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | Lab Grade | - | Drying agent |

| Celite® | Lab Grade | - | Filtration aid |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature controller

-

Inert gas line (Nitrogen or Argon) with manifold

-

Standard laboratory glassware (syringes, needles, graduated cylinders, funnels)

-

Rotary evaporator

-

Flash chromatography system

-

Analytical balance

-

TLC plates (silica gel 60 F₂₅₄)

-

NMR spectrometer and Mass spectrometer for analysis

Detailed Experimental Protocol

This protocol is based on a 1.0 mmol scale of the starting aryl bromide.

Process Workflow Diagram

Caption: Workflow for the synthesis of 5-amino-8-fluoroisoquinoline.

Step-by-Step Procedure

-

Reaction Setup (Under Inert Atmosphere):

-

To an oven-dried 50 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 241 mg).

-

In the same flask, add ammonium sulfate (1.5 mmol, 198 mg), (tBuXPhos) Pd G3 Palladacycle (0.02 mmol, 16.5 mg), tBuXPhos ligand (0.02 mmol, 8.5 mg), and sodium tert-butoxide (2.5 mmol, 240 mg).

-

Causality: The additional ligand ensures the catalyst remains active. NaOtBu is a sufficiently strong, non-nucleophilic base to deprotonate the coordinated ammonia without competing side reactions.[3]

-

-

Atmosphere Exchange:

-

Seal the flask with a septum.

-

Evacuate the flask under high vacuum for 5 minutes and then backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.

-

-

Solvent Addition and Reaction:

-

Using a dry syringe, add 10 mL of anhydrous 1,4-dioxane to the flask.

-

Place the flask in a pre-heated heating mantle set to 100 °C.

-

Stir the reaction mixture vigorously for 12-18 hours.

-

Monitoring: The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:EtOAc) or LC-MS by carefully taking a small aliquot from the reaction.

-

-

Work-up and Extraction:

-

After the reaction is complete (disappearance of starting material), cool the flask to room temperature.

-

Carefully quench the reaction by adding 15 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 25 mL) to remove residual water.

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and wash the pad with a small amount of ethyl acetate.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel. A gradient elution system, such as 10% to 50% ethyl acetate in hexanes, is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 5-amino-8-fluoroisoquinoline as a solid.

-

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

-

Appearance: Off-white to light yellow solid.

-

Yield: 75-85% (expected).

-

Analytical Data: The following are representative expected data.

| Analysis Type | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.2-9.3 (d, 1H), 8.4-8.5 (d, 1H), 7.5-7.6 (m, 2H), 7.0-7.1 (t, 1H), 4.5-4.7 (br s, 2H, -NH₂) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 155-158 (d, J=250 Hz, C-F), 145-150 (m), 140-142 (m), 130-135 (m), 120-125 (m), 110-115 (m) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -120 to -125 (s) |

| High-Res MS (ESI) | m/z calculated for C₉H₇FN₂ [M+H]⁺: 163.0666; found: 163.0668 |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst (air/moisture exposure). | Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use freshly opened anhydrous solvent. |

| Insufficient heating or reaction time. | Confirm the internal reaction temperature is at 100 °C. Extend the reaction time and monitor by TLC/LC-MS. | |

| Formation of Side Products | Impure starting material. | Re-purify the this compound before use. |

| Catalyst decomposition. | Consider using a slightly higher catalyst loading or a different ligand system if the substrate proves particularly challenging. | |

| Difficult Purification | Product co-elutes with impurities. | Adjust the polarity of the chromatography eluent system. Consider a different stationary phase if necessary. |

Conclusion

This application note details a robust and reproducible protocol for the Buchwald-Hartwig amination of this compound. By leveraging a modern palladium catalyst system and an operationally simple ammonia surrogate, this method provides efficient access to 5-amino-8-fluoroisoquinoline in high yield. The inclusion of mechanistic insights, detailed safety procedures, and a troubleshooting guide aims to empower researchers to successfully implement this valuable synthetic transformation.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. jk-sci.com [jk-sci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Semantic Scholar [semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Note & Protocol: Sonogashira Cross-Coupling of 5-Bromo-8-fluoroisoquinoline

Abstract: This document provides a comprehensive guide for performing the Sonogashira cross-coupling reaction with 5-Bromo-8-fluoroisoquinoline, a key intermediate in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested experimental protocol, and provide troubleshooting guidance. This application note is intended for researchers, chemists, and drug development professionals seeking to synthesize novel alkynyl-substituted isoquinolines.

Introduction: The Strategic Importance of the Sonogashira Reaction

The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation has become a cornerstone of modern organic synthesis.[3][4] Its utility is particularly pronounced in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, due to its mild reaction conditions and broad functional group tolerance.[1][5]